molecular formula C16H21N3O2 B7429146 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one

3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one

Cat. No. B7429146
M. Wt: 287.36 g/mol
InChI Key: WIOJMJBHWAMRJB-UHFFFAOYSA-N
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Description

3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one, also known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was initially discovered as an antiviral agent, but it was later found to have potent anti-tumor activity in preclinical studies.

Mechanism of Action

The exact mechanism of action of 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one is not fully understood, but it is believed to involve the activation of the innate immune system. 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), which play a critical role in the immune response to cancer. 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one has also been shown to induce tumor vascular disruption, leading to tumor cell death.
Biochemical and Physiological Effects:
3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one has been shown to have a number of biochemical and physiological effects in preclinical studies. 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one induces the production of cytokines, which activate the immune system and lead to tumor cell death. 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one also disrupts tumor vasculature, leading to reduced blood flow and nutrient supply to the tumor. This results in tumor cell death and reduced tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one in lab experiments is its potent anti-tumor activity against a broad range of cancer types. 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment regimens. One limitation of 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one is its potential toxicity, particularly at high doses. 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one has been shown to induce fever, hypotension, and liver toxicity in preclinical studies.

Future Directions

There are several potential future directions for the study of 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one. One direction is the development of more potent and selective analogs of 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one. Another direction is the investigation of the combination of 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one with other immunotherapeutic agents, such as immune checkpoint inhibitors. Additionally, the use of 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one in combination with targeted therapies, such as tyrosine kinase inhibitors, is an area of active research. Finally, the development of biomarkers to predict response to 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one treatment is an important area of future research.

Synthesis Methods

3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one can be synthesized through a multi-step process involving the reaction of 2-cyanopyridine with 4,4-dimethylcyclohexanone, followed by the reaction with hydrazine hydrate and sodium hydroxide. The resulting compound is then subjected to a cyclization reaction with phosphorus oxychloride and triethylamine to yield 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one. This synthesis method has been optimized to produce 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one in high yield and purity.

Scientific Research Applications

3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one has been extensively studied for its potential use in cancer treatment. In preclinical studies, 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one has been shown to have potent anti-tumor activity against a broad range of cancer types, including lung, breast, colon, and prostate cancer. 3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatment regimens.

properties

IUPAC Name

3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-10-4-5-12(14(20)17-10)13-18-15(21-19-13)11-6-8-16(2,3)9-7-11/h4-5,11H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOJMJBHWAMRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C2=NOC(=N2)C3CCC(CC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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